Product packaging for 4,6-Diiodo-2,3-dimethylaniline(Cat. No.:CAS No. 117832-12-9)

4,6-Diiodo-2,3-dimethylaniline

Cat. No.: B3217377
CAS No.: 117832-12-9
M. Wt: 372.97 g/mol
InChI Key: KXVJYXZFBHXHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,6-Diiodo-2,3-dimethylaniline (CAS 117832-12-9) is an organic compound with the molecular formula C8H9I2N and a molecular weight of 372.97 g/mol . This aniline derivative serves as a valuable halogenated building block in organic synthesis and materials science research. Its primary research value lies in its potential use as a precursor for synthesizing more complex molecules. Based on applications of similar compounds, this compound can be utilized to create bidentate ligands for coordination chemistry . Such ligands are of significant interest in developing late-transition metal catalysts for applications like olefin polymerization . The presence of two iodine atoms on the aromatic ring makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling the construction of conjugated organic structures. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9I2N B3217377 4,6-Diiodo-2,3-dimethylaniline CAS No. 117832-12-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-diiodo-2,3-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9I2N/c1-4-5(2)8(11)7(10)3-6(4)9/h3H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVJYXZFBHXHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1I)I)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4,6 Diiodo 2,3 Dimethylaniline

Direct Electrophilic Iodination Strategies

Direct C-H iodination of aromatic compounds is a fundamental transformation in organic synthesis. For electron-rich substrates like 2,3-dimethylaniline (B142581) (also known as 2,3-xylidine), electrophilic aromatic substitution is the most common pathway. The activating, ortho-, para-directing nature of the amino group, combined with the directing effects of the two methyl groups, governs the position of iodination. The challenge lies in achieving di-iodination at the C4 and C6 positions selectively.

Regioselective Iodination Protocols for Dimethylanilines

The regioselectivity of iodination on dimethylaniline substrates is influenced by several factors, including the iodinating agent, solvent, and reaction conditions. The amino group is a powerful activating group, directing incoming electrophiles to the para and ortho positions. In 2,3-dimethylaniline, the C4 and C6 positions are activated by the amino group, while the methyl groups also provide steric hindrance and electronic effects that must be considered.

Molecular iodine (I₂) itself is a relatively weak electrophile and requires an oxidizing agent to generate a more potent iodinating species, such as the iodonium (B1229267) ion (I⁺). researchgate.netmdpi.com This approach prevents the accumulation of hydrogen iodide (HI), a byproduct that can reverse the reaction.

Common oxidant systems include:

Iodine and Iodic Acid (HIO₃): This combination has been reported for the efficient iodination of aromatic amines. researchgate.net The reaction proceeds via the in situ generation of a highly electrophilic iodine species. While effective, controlling the extent of iodination to achieve a specific di-iodo product can be challenging and may require careful stoichiometric control.

Iodine and Peroxydisulfate (B1198043): Potassium peroxydisulfate (K₂S₂O₈) can be used as an oxidant in radical-based C-H iodination protocols, which may offer different regioselectivity compared to purely electrophilic pathways. researchgate.netscispace.com

Iodine and Silver Salts: Silver salts like silver sulfate (B86663) (Ag₂SO₄) activate I₂ by forming insoluble silver iodide, thereby generating an electrophilic iodine species for aromatic substitution. researchgate.netnih.gov

Potassium Iodide and Potassium Iodate (KI/KIO₃): In an acidic medium, this mixture generates an iodonium cation in situ, which can effectively iodinate activated aromatic rings like anilines. mdma.ch This method is environmentally benign, but controlling selectivity in polysubstitution reactions is a key consideration. mdma.ch

Kinetic studies on the iodination of various xylidine (B576407) isomers with molecular iodine have shown that the substitution pattern significantly affects reactivity. For 2,3-xylidine, the proximity of the two methyl groups can influence the electronic and steric environment, affecting the rate of iodination at the available ortho and para positions. isca.me

Table 1: Comparison of Oxidant Systems for Aromatic Iodination

Oxidant System Iodinating Species (Proposed) Advantages Considerations
I₂ / HIO₃ Electrophilic Iodine Species Efficient for aromatic amines researchgate.net Stoichiometric control needed for selectivity
I₂ / K₂S₂O₈ Iodo Radical (I•) Useful for radical pathways researchgate.net Different regioselectivity may be observed
I₂ / Ag₂SO₄ Electrophilic Iodine Species Mild conditions, drives equilibrium nih.gov Cost of silver salt, waste generation

N-Iodosuccinimide (NIS) is a widely used, mild, and efficient source of electrophilic iodine for the iodination of activated aromatic compounds, including anilines. organic-chemistry.orgcommonorganicchemistry.com It offers advantages over molecular iodine in terms of ease of handling and often provides higher yields and selectivity. researchgate.net

The reactivity and regioselectivity of NIS can be tuned by the addition of acid catalysts or by changing the solvent.

Catalytic Acid: Trifluoroacetic acid is often used in catalytic amounts to activate NIS, enabling the regioselective iodination of substituted aromatics under mild conditions with short reaction times. organic-chemistry.org Stronger acids like trifluoromethanesulfonic acid can be used for less reactive substrates. organic-chemistry.org

Solvent Effects: The choice of solvent can dramatically switch the regioselectivity of aniline (B41778) iodination. For instance, direct iodination of anilines with NIS in polar solvents like DMSO favors p-iodination, whereas less polar solvents like benzene (B151609) in the presence of acetic acid can promote o-iodination. researchgate.netthieme-connect.com This solvent-dependent selectivity is a powerful tool for directing the iodination to the desired position.

For the synthesis of 4,6-diiodo-2,3-dimethylaniline, a sequential iodination approach using NIS would be logical. The first iodine atom would preferentially substitute at the C6 position (para to the amino group and less sterically hindered than C4). The second iodination would then occur at the remaining activated ortho position (C4). Achieving di-iodination often requires using more than two equivalents of NIS.

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are powerful oxidants that can mediate a wide range of transformations, including halogenation. researchgate.netdiva-portal.orgnih.gov These reagents are known for their mild reaction conditions and unique reactivity compared to other oxidants. researchgate.netnih.gov

In the context of iodination, a hypervalent iodine(III) reagent can be used in combination with an iodine source like ammonium (B1175870) iodide (NH₄I). researchgate.net This system generates acetyl hypoiodite (B1233010) in situ, which acts as the active iodinating agent. This method has been described for the para-selective iodination of free anilines. researchgate.netresearchgate.net While primarily used for mono-iodination, modifying the reaction conditions and stoichiometry could potentially drive the reaction towards di-iodination, targeting the activated C4 and C6 positions of 2,3-dimethylaniline. The development of direct C-N bond formation at an iodine(III) center also highlights the versatility of these reagents in aniline chemistry. nih.gov

Metal-Free and Organocatalytic Approaches to Direct Iodination

In recent years, there has been a significant push towards developing metal-free and organocatalytic synthetic methods to improve sustainability and reduce costs.

Metal-Free Iodination: Many of the methods described above, such as those using NIS with acid catalysts or KI/KIO₃, are inherently metal-free. mdma.chorganic-chemistry.org Photo-induced, catalyst-free aromatic Finkelstein reactions (halogen exchange) have also been developed, offering an exceptionally mild route to aryl iodides, though this is less relevant for direct C-H iodination. nih.govacs.org Iodine-catalyzed cascade reactions, using oxygen as a sustainable oxidant, have been employed for other transformations involving anilines, showcasing the potential of molecular iodine as a catalyst in metal-free systems. organic-chemistry.orgacs.org

Organocatalytic Iodination: Thiourea-based organocatalysts have been shown to effectively catalyze the iodination of activated aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source. researchgate.net DFT calculations have provided mechanistic insights into aniline-catalyzed halogenation reactions, suggesting that aniline derivatives themselves can act as catalysts or shuttles for the halogenating species, which could be relevant in auto-catalyzed systems. sci-hub.seresearchgate.net

Mechanochemical Routes for Environmentally Benign Halogenation

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., ball milling), has emerged as a powerful green chemistry tool. beilstein-journals.org This technique often reduces or eliminates the need for bulk solvents, can shorten reaction times, and may lead to unique reactivity. colab.ws

N-halosuccinimides, including NIS, are well-suited for mechanochemical reactions. colab.ws The solid-state grinding of an aniline substrate with NIS at room temperature can lead to rapid and high-yielding iodination. researchgate.netresearchgate.net This solvent-free approach is highly selective and offers a simple, non-hazardous work-up procedure. researchgate.net The halogenation of various aromatic compounds has been successfully demonstrated under neat grinding or liquid-assisted grinding (LAG) conditions in a ball mill. beilstein-journals.org For the synthesis of this compound, a mechanochemical reaction between 2,3-dimethylaniline and a stoichiometric excess of NIS would be a promising, environmentally benign strategy.

Table 2: Summary of Synthetic Approaches

Methodology Reagents Key Features
Direct Iodination with Oxidants I₂ + HIO₃ or K₂S₂O₈ or Ag₂SO₄ In situ generation of electrophilic iodine; requires careful control.
NIS Iodination NIS + Acid catalyst (e.g., TFA) Mild, efficient, and highly tunable regioselectivity via solvent choice. organic-chemistry.orgthieme-connect.com
Hypervalent Iodine Reagents PIDA/PIFA + NH₄I Generates acetyl hypoiodite in situ; typically high para-selectivity. researchgate.net

| Mechanochemistry | Substrate + NIS (Ball Milling) | Solvent-free, rapid, high yields, environmentally friendly. researchgate.netbeilstein-journals.org |

Stepwise Synthetic Routes via Precursor Functionalization

Stepwise approaches are fundamental in organic synthesis, allowing for the controlled and regioselective introduction of functional groups. For a complex target like this compound, these routes typically begin with a simpler, substituted aniline precursor.

Synthesis from Less Substituted Halogenated Dimethylanilines

A common and direct strategy to synthesize this compound involves the electrophilic iodination of a less substituted precursor, 2,3-dimethylaniline. The activating, ortho-, para-directing nature of the amino group and the methyl groups influences the position of iodination. The synthesis of the related compound 4-iodo-2,6-dimethylaniline (B1296278) has been described using molecular iodine, with the product isolated in nearly quantitative yields after a simple extraction. researchgate.net This highlights the feasibility of direct iodination on dimethylaniline scaffolds.

For the synthesis of the di-iodo compound, a stepwise approach is often necessary to ensure correct regiochemistry. This could involve the initial mono-iodination of 2,3-dimethylaniline, followed by a second iodination step. The conditions for these reactions must be carefully controlled to manage the high reactivity of the aniline ring and prevent the formation of undesired isomers or poly-iodinated products. uca.educhemedx.org A variety of iodinating agents can be employed, often requiring an activating agent or oxidant to generate a more electrophilic iodine species. nih.govorganic-chemistry.org

Table 1: Reagents for Electrophilic Iodination of Anilines

Iodinating Reagent Activating Agent/Conditions Key Features
Molecular Iodine (I₂) Oxidizing agents (e.g., HIO₃, H₂O₂) Classical method, requires activation. google.com
N-Iodosuccinimide (NIS) Acid catalyst (e.g., TFA, PTSA) Mild conditions, good regioselectivity. nih.govorganic-chemistry.org
Iodine Monochloride (ICl) No activator needed Highly reactive, can be hazardous. researchgate.net
Silver Salts (e.g., Ag₂SO₄) + I₂ Metal ion activation Offers access to valuable iodoarenes. nih.govuky.edu

Transformation of N,N-Dialkylaniline N-Oxides to Halogenated Anilines

An alternative strategy for the controlled functionalization of anilines involves a temporary increase in the oxidation level at the nitrogen atom. semanticscholar.org By converting the N,N-dimethylaniline to its corresponding N-oxide, the electronic properties of the aromatic ring are altered, enabling unique reactivity. This method provides a pathway to synthesize a diverse array of halogenated anilines. semanticscholar.org

The process involves treating the N,N-dialkylaniline N-oxide with thionyl halides. This reaction leverages the weak N-O bond to facilitate regioselective halogenation under mild conditions, avoiding the need for Lewis acids or other exotic reagents. semanticscholar.org While specific protocols for di-iodination using this method are not extensively detailed, the principles have been established for para-bromination and ortho-chlorination, achieving yields of up to 69%. semanticscholar.org This methodology represents an attractive route for the controlled introduction of halogens onto an aniline ring, which could be adapted for the synthesis of this compound.

Table 2: Halogenation of N,N-Dialkylaniline N-Oxides

Reagent Resultant Halogenation Reference
Thionyl bromide (SOBr₂) Selective para-bromination semanticscholar.org

Diazotization-Iodination Sequences from Amines

The replacement of a diazonium group with iodine, a transformation related to the Sandmeyer reaction, is a classic and reliable method for the synthesis of aryl iodides. organic-chemistry.org This sequence is particularly useful when direct iodination is not feasible or lacks the required regioselectivity. To apply this to the synthesis of this compound, a precursor with amino groups at the 4- and 6-positions would be required, or a stepwise process involving an iodo-amino-dimethylaniline intermediate.

The process begins with the diazotization of a primary aromatic amine using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. tpu.ru The resulting diazonium salt is often unstable and is immediately treated with an iodide source, such as potassium iodide, to yield the corresponding aryl iodide. tpu.ru

Recent advancements have focused on developing "greener" protocols that operate under milder, aqueous, and strong-acid-free conditions. tpu.ru These methods may employ reusable polymeric diazotization agents or acidic ionic liquids as the proton source, improving the safety and environmental profile of the reaction. tpu.ruresearchgate.net

Table 3: Conditions for Diazotization-Iodination Reactions

Diazotizing Agent Iodide Source Acid/Medium Key Features
NaNO₂ KI Strong acid (H₂SO₄, HCl) Traditional method, low temperatures required. tpu.ru
NaNO₂ KI p-TsOH in Acetonitrile Convenient one-step preparation. organic-chemistry.org
Polymeric Diazotization Agent KI p-TsOH in Water Green chemistry approach, reusable agent. tpu.ru

Emerging and Sustainable Synthetic Approaches

In line with the principles of green chemistry, new synthetic methodologies are being developed to minimize waste, reduce energy consumption, and avoid hazardous reagents. eurekalert.orgclimateglobalnews.combioengineer.org These emerging strategies offer promising alternatives for the synthesis of this compound.

Electrochemical Synthesis of Aryl Iodides Applicable to Anilines

Electrosynthesis is a powerful and sustainable tool that uses electricity to drive chemical reactions, replacing stoichiometric chemical oxidants and reductants. mdpi.com Electrochemical methods can be applied to the synthesis of aryl iodides, offering a green alternative to traditional iodination techniques. mdpi.com

The process can involve the in-situ generation of an active iodinating species from a simple iodide source, such as potassium iodide, in an aqueous medium. mdpi.com By applying a suitable potential at an anode, iodide can be oxidized to molecular iodine (I₂) or more reactive species like hypoiodite (HIO), which then perform the electrophilic iodination of the aromatic substrate. mdpi.com This approach avoids the handling of hazardous oxidizing agents and provides excellent control over the reaction. While the direct electrochemical iodination of anilines must account for the potential oxidation of the amine itself, computational studies on the oxidation potentials of substituted anilines can help in designing appropriate reaction conditions. umn.edu

Table 4: Overview of Sustainable Iodination Strategies

Method Principle Advantages
Electrochemical Activation Anodic oxidation of iodide to generate reactive iodinating species (I⁺, I₂, HIO). eurekalert.orgclimateglobalnews.combioengineer.orgmdpi.com Avoids chemical oxidants, uses electrons as a "reagent", mild conditions. mdpi.com
Hypervalent Iodine Chemistry Utilizes non-toxic, recyclable hypervalent iodine reagents as aryl group transfer agents. eurekalert.orgclimateglobalnews.combioengineer.org Transition-metal-free, high functional group tolerance, recyclable byproducts. eurekalert.orgclimateglobalnews.combioengineer.org

| Photoinduced Activation | UV or visible light mediates the transformation of aryl halides or the activation of iodinating agents. acs.org | Metal-free, operates at room temperature. acs.org |

Flow Chemistry Methodologies for Efficient Production

Continuous flow chemistry has emerged as a superior technology to traditional batch processing for many chemical syntheses. By performing reactions in a continuously flowing stream through a reactor, flow chemistry offers significant advantages, including enhanced heat and mass transfer, improved safety due to small reaction volumes, and greater control over reaction parameters like temperature, pressure, and residence time. nih.gov

These benefits are particularly relevant for potentially hazardous or highly exothermic reactions, such as aromatic iodinations. A flow-based system can allow for precise temperature control, minimizing the formation of byproducts. Furthermore, flow synthesis can be readily automated and scaled up, making it an efficient methodology for the production of fine chemicals. The integration of in-line purification and analysis techniques can lead to a streamlined and highly efficient manufacturing process for target molecules like this compound. nih.gov

Table 5: Comparison of Batch vs. Flow Synthesis for Aromatic Functionalization

Feature Batch Synthesis Flow Synthesis
Safety Larger volumes of reagents, potential for thermal runaway. Small reactor volumes, improved heat dissipation. nih.gov
Control Difficult to maintain uniform temperature and mixing. Precise control over temperature, pressure, and residence time. nih.gov
Scalability Often requires re-optimization for different scales. Scalable by running the system for longer periods. nih.gov
Efficiency Can lead to lower yields and selectivity due to poor control. Often results in higher yields and selectivity. nih.gov

| Integration | Difficult to couple with other processes. | Easily integrated with in-line analysis and purification. nih.gov |

Mechanistic Investigations of 4,6 Diiodo 2,3 Dimethylaniline Formation and Reactivity

Kinetic and Mechanistic Studies of Aromatic Iodination Reactions

The generation of the electrophilic iodine species (often represented as I+) is a critical preliminary step. This is not a "naked" cation but is delivered by an iodine carrier. Common methods include using molecular iodine in the presence of an oxidizing agent like nitric acid or hydrogen peroxide, which oxidizes I2 to a more potent electrophile. masterorganicchemistry.comntu.edu.sg

Elucidation of Electrophilic Aromatic Substitution Pathways

The formation of 4,6-Diiodo-2,3-dimethylaniline from 2,3-dimethylaniline (B142581) proceeds via the well-established electrophilic aromatic substitution (SEAr) mechanism. wikipedia.org This multi-step pathway is fundamental to understanding how the iodine atoms are incorporated into the benzene (B151609) ring.

The general mechanism consists of three main stages:

Generation of the Electrophile : An oxidizing agent reacts with molecular iodine (I₂) to produce a more potent electrophilic species. This activated iodine carrier is then attacked by the electron-rich aromatic ring. fiveable.memasterorganicchemistry.com

Nucleophilic Attack and Formation of the Arenium Ion : The π-electron system of the 2,3-dimethylaniline ring acts as a nucleophile, attacking the electrophilic iodine. This leads to the formation of a positively charged, resonance-stabilized carbocation known as an arenium ion or sigma-complex. masterorganicchemistry.comwikipedia.org This step is typically the rate-determining step of the reaction. masterorganicchemistry.com

Deprotonation and Restoration of Aromaticity : A weak base, which can be a solvent molecule or the conjugate base of the acid used in the reaction, removes a proton (H+) from the sp³-hybridized carbon of the arenium ion. This final step restores the aromatic π-system and yields the iodinated product. masterorganicchemistry.comwikipedia.org

This process occurs twice to introduce two iodine atoms onto the ring, ultimately forming the di-iodinated product.

Role of π-Complex and σ-Complex Intermediates in Iodination

The interaction between the electrophile and the aromatic ring is more nuanced than a single-step attack. It is widely accepted that the reaction proceeds through at least two key intermediates: a π-complex and a σ-complex. researchgate.net

π-Complex (Pi-Complex) : Before the formation of a covalent bond, the electrophile is attracted to the electron-rich π-cloud of the aromatic ring, forming a loosely associated π-complex. researchgate.net In this prereactive complex, the electrophile is not bonded to any specific carbon atom but is associated with the entire aromatic system. The formation of this complex is generally rapid and reversible. researchgate.net

σ-Complex (Sigma-Complex or Arenium Ion) : The π-complex evolves into the more stable σ-complex, where the electrophile has formed a true sigma (σ) bond with one of the carbon atoms of the ring. wikipedia.orgresearchgate.net This disrupts the aromaticity of the ring and places a positive charge on it, which is delocalized over the remaining five carbon atoms through resonance. wikipedia.org The stability of this intermediate is a critical factor in determining the reaction rate and the orientation of the substitution. For most electrophilic aromatic substitutions, the formation of the σ-complex is the rate-limiting step. masterorganicchemistry.com

Influence of Substituents on Regioselectivity and Reaction Rates

The specific substitution pattern of this compound is a direct result of the directing effects of the substituents already present on the aniline (B41778) ring: the amino group (-NH₂) and the two methyl groups (-CH₃). wikipedia.orgsavemyexams.com

Amino Group (-NH₂) : The amino group is a powerful activating group and an ortho, para-director. savemyexams.comlibretexts.org It donates its lone pair of electrons into the aromatic ring via a strong +M (mesomeric) or resonance effect. This significantly increases the electron density of the ring, particularly at the positions ortho (2 and 6) and para (4) to the amino group, making it much more nucleophilic and reactive towards electrophiles than benzene. wikipedia.org

Methyl Groups (-CH₃) : Alkyl groups like methyl are weak activating groups and are also ortho, para-directors. savemyexams.comlibretexts.orglibretexts.org They donate electron density primarily through a +I (inductive) effect. libretexts.org

In the starting material, 2,3-dimethylaniline, the positions are influenced as follows:

The amino group at C1 strongly directs incoming electrophiles to C4 (para) and C6 (ortho). The C2 position is also ortho but is already substituted.

The methyl group at C2 directs to C1 (blocked), C3 (blocked), and C5.

The methyl group at C3 directs to C2 (blocked), C4 (para), and C6 (ortho).

The directing effects of the amino and methyl groups reinforce each other, strongly favoring substitution at the C4 and C6 positions. The powerful activating nature of the amino group ensures that the reaction proceeds readily, leading to di-substitution at these electronically enriched and sterically accessible sites.

Table 1: Directing Effects of Substituents in 2,3-Dimethylaniline

SubstituentTypeDirecting EffectTarget Positions
-NH₂ at C1Strong Activator (+M)ortho, paraC4, C6
-CH₃ at C2Weak Activator (+I)ortho, paraC5
-CH₃ at C3Weak Activator (+I)ortho, paraC4, C6

Mechanistic Insights into Oxidative Transformations of Anilines

Substituted anilines can undergo oxidation at either the amino group or the aromatic ring, leading to a variety of products. The reaction mechanism often involves the formation of radical intermediates. nih.govacs.org Density functional theory (DFT) studies on the oxidation of substituted anilines suggest that the primary oxidation can follow a hydrogen atom transfer (HAT) mechanism from the amino group, forming an aniline radical. nih.govacs.orgnih.gov This radical is a crucial intermediate from which subsequent products are formed. nih.govnih.gov

Another possible pathway is a single-electron transfer (SET) from the aniline to the oxidant, which generates a cation radical intermediate. acs.org This dication can then undergo further reactions, such as coupling or reaction with nucleophiles like water. The specific pathway and resulting products depend heavily on the substituents present, the oxidant used, and the reaction conditions.

Involvement of N,N-Diiodoanilines as Key Intermediates

In the context of oxidative transformations involving halogens, N-halogenated species can be key intermediates. For primary anilines, this could involve the formation of N-iodo or N,N-diiodoanilines. While these species are plausible intermediates, particularly under oxidative conditions, their stability is generally low. They can act as sources of electrophilic halogen or rearrange to form ring-halogenated products. The direct observation or isolation of N,N-diiodo-2,3-dimethylaniline as an intermediate in oxidative processes is not well-documented, suggesting it would be a transient species if formed.

Rearrangement and Disproportionation Pathways in Polyiodoanilines

Polyhalogenated anilines and their derivatives can undergo rearrangement reactions, often under acidic conditions. The most well-known related reaction is the Orton rearrangement, which involves the acid-catalyzed intramolecular migration of a halogen atom from the nitrogen of an N-haloacylanilide to the aromatic ring, favoring the para position. youtube.com While this specific rearrangement applies to N-haloamides, analogous migrations of iodine in polyiodoanilines could be envisaged, where an iodine atom migrates from one position on the ring to another, driven by thermodynamic stability.

Another potential pathway for polyiodoanilines is disproportionation. In this process, one molecule of a di-iodinated aniline might transfer an iodine atom to another, resulting in a mixture of mono-iodinated and tri-iodinated species. Such reactions are typically driven by the relative thermodynamic stabilities of the various iodinated isomers and are often facilitated by acid catalysts. However, specific studies detailing these pathways for this compound are not extensively documented.

Advanced Spectroscopic and Structural Elucidation of 4,6 Diiodo 2,3 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 4,6-Diiodo-2,3-dimethylaniline, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, amino, and methyl protons.

Aromatic Proton (H-5): The molecule possesses a single proton on the aromatic ring at the C-5 position. This proton is flanked by two iodine atoms at C-4 and C-6. Due to the absence of adjacent protons, this signal is expected to appear as a sharp singlet. Its chemical shift is influenced by the electronic effects of the surrounding substituents. The electron-donating amino group (ortho) would tend to shield this proton (shift to lower ppm), while the electronegative iodine atoms (ortho and para) would deshield it (shift to higher ppm). The net effect results in a predicted chemical shift in the aromatic region.

Amino Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet. The chemical shift of the -NH₂ protons can vary depending on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Methyl Protons (2-CH₃ and 3-CH₃): The two methyl groups are in different chemical environments due to the asymmetric substitution pattern of the aniline (B41778) ring. The 2-CH₃ group is flanked by the amino group and another methyl group, while the 3-CH₃ group is positioned between a methyl group and an iodine atom. This non-equivalence leads to two distinct singlets in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-NH₂Variable (e.g., 3.5 - 4.5)Broad Singlet
H-5~7.3 - 7.6Singlet
2-CH₃~2.1 - 2.3Singlet
3-CH₃~2.3 - 2.5Singlet

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift providing insight into its electronic environment.

Aromatic Carbons: The six carbons of the benzene (B151609) ring are all chemically non-equivalent and are expected to produce six separate signals.

Iodinated Carbons (C-4 and C-6): Carbons directly bonded to heavy halogens like iodine experience a significant "heavy atom effect," which paradoxically shifts their signals to a much lower field (higher ppm) than what would be expected based on electronegativity alone. These signals are often broad and found at low ppm values.

Substituted Carbons (C-1, C-2, C-3): The carbons bearing the amino (C-1) and methyl (C-2, C-3) groups will have their chemical shifts influenced by the electron-donating nature of these substituents. C-1, attached to the nitrogen, will be significantly deshielded.

Protonated Carbon (C-5): The carbon atom bonded to the lone aromatic proton (C-5) will have a chemical shift typical for a protonated aromatic carbon, influenced by the adjacent iodine atoms.

Methyl Carbons: The two methyl carbons (2-CH₃ and 3-CH₃) will appear as distinct signals in the upfield (low ppm) region of the spectrum, consistent with sp³-hybridized carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4, C-6~85 - 100
C-1~145 - 150
C-2, C-3~130 - 140
C-5~125 - 135
2-CH₃, 3-CH₃~15 - 25

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. In this compound, a COSY spectrum would be relatively simple, primarily confirming the absence of coupling for the singlet aromatic and methyl protons. huji.ac.illibretexts.orglibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link the aromatic H-5 signal to the C-5 carbon signal and each methyl proton singlet to its respective methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for structural elucidation, as it shows correlations between protons and carbons over two or three bonds. For this compound, the expected HMBC correlations would provide unequivocal proof of the substitution pattern.

Table 3: Key Expected HMBC Correlations for Structural Confirmation

ProtonCorrelates to Carbon(s) (²JCH and ³JCH)
H-5C-1, C-3, C-4, C-6
2-CH₃C-1, C-2, C-3
3-CH₃C-2, C-3, C-4
-NH₂C-1, C-2, C-6

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides direct information about the electronic environment of the nitrogen atom in the amino group. The chemical shift of the ¹⁵N nucleus is highly sensitive to substituent effects on the aromatic ring. nih.govingentaconnect.comacs.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. researchgate.netwhitman.edu

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙). The fragmentation pattern would be characteristic of a halogenated aromatic amine. Key fragmentation pathways would likely include:

Loss of an Iodine atom: Cleavage of a C-I bond to lose an iodine radical (I˙), resulting in a significant fragment at [M - 127]⁺.

Loss of a Methyl radical: Cleavage of a C-CH₃ bond to lose a methyl radical (˙CH₃), leading to a fragment at [M - 15]⁺.

Sequential Loss of Halogens: Following the initial loss of one iodine atom, the subsequent loss of the second iodine atom could occur.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound.

For this compound, the molecular formula is C₈H₉I₂N. HRMS would be used to confirm the exact mass calculated for this formula, distinguishing it from any other combination of atoms that might have the same nominal mass.

Table 4: Calculated Exact Mass for Key Ions of this compound

IonMolecular FormulaCalculated Monoisotopic Mass (m/z)
[M]⁺˙[C₈H₉¹²⁷I₂¹⁴N]⁺˙372.8879
[M - I]⁺[C₈H₉¹²⁷I¹⁴N]⁺245.9831
[M - CH₃]⁺[C₇H₆¹²⁷I₂¹⁴N]⁺357.8722

This exact mass measurement, when matched with the calculated value, provides definitive evidence for the elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Derivation and Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting precursor ions and analyzing the resulting product ions. ijcap.innationalmaglab.org In the analysis of this compound (molecular weight: 372.98 g/mol ), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 374 would be selected as the precursor ion. Collision-induced dissociation (CID) would then be employed to induce fragmentation.

The fragmentation pathways for this molecule are predicted based on the known behavior of halogenated aromatic compounds and substituted anilines. youtube.comwhitman.eduwhitman.edu The carbon-iodine bond is relatively weak and represents a primary site for fragmentation. Additionally, cleavage of bonds associated with the methyl and amino functional groups is anticipated.

Key predicted fragmentation pathways include:

Loss of an iodine radical (I•): This is a common fragmentation for iodoaromatic compounds, leading to a significant fragment ion at m/z 247. youtube.com

Loss of hydrogen iodide (HI): Elimination of HI is another characteristic pathway, resulting in an ion at m/z 246.

Loss of a methyl radical (•CH₃): Alpha-cleavage next to the aromatic ring can lead to the loss of a methyl group, producing a fragment at m/z 359. libretexts.org

Sequential loss of both iodine atoms: Following the initial loss of one iodine atom, a subsequent loss of the second iodine atom (as either I• or HI) from the m/z 247 or 246 fragment would lead to ions at m/z 120 or 119.

These fragmentation patterns provide a structural fingerprint, confirming the presence and location of the iodo and dimethyl substituents on the aniline core.

Table 1: Predicted MS/MS Fragment Ions of Protonated this compound ([M+H]⁺ = m/z 374)

Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Proposed Structure of Product Ion
374I• (Iodine radical)247[6-Iodo-2,3-dimethylaniline+H]⁺
374HI (Hydrogen iodide)246[6-Iodo-2,3-dimethylaniline radical cation]
374•CH₃ (Methyl radical)359[4,6-Diiodo-3-methylaniline-CH₂⁺]
247I• (Iodine radical)120[2,3-Dimethylaniline+H]⁺
247HI (Hydrogen iodide)119[2,3-Dimethylaniline radical cation]

Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Differentiation and Conformational Analysis

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to mass spectrometry, differentiating ions not only by their mass-to-charge ratio but also by their size, shape, and charge distribution. nih.govmdpi.com This technique is particularly valuable for distinguishing between structural isomers, which have identical masses and can be challenging to resolve by mass spectrometry alone. researchgate.netrsc.org

For this compound, IM-MS could be employed to separate it from its various positional isomers, such as 4,5-Diiodo-2,3-dimethylaniline or 2,5-Diiodo-3,4-dimethylaniline. Each isomer possesses a unique three-dimensional structure, which results in a different rotationally averaged collision cross-section (CCS) as it travels through the gas-filled mobility cell. nih.gov Ions with a more compact structure will experience fewer collisions and travel faster (lower drift time, smaller CCS), while more extended structures will have longer drift times (larger CCS).

Furthermore, IM-MS has the potential to probe the conformational landscape of flexible molecules. colostate.edu While the aniline ring itself is rigid, rotation of the amino group and the methyl groups can lead to different conformers. These conformers, if stable in the gas phase, could potentially be separated by IM-MS, providing insight into the molecule's structural dynamics. For instance, the orientation of the N-H bonds relative to the bulky iodine atoms could lead to distinct conformers with slightly different CCS values.

Table 2: Hypothetical Ion Mobility Data for Isomers of Diiodo-dimethylaniline

IsomerMolecular Formulam/z of [M+H]⁺Predicted Relative CCS (Ų)Rationale for CCS Difference
This compoundC₈H₉I₂N374ReferenceSteric hindrance between ortho methyl and amino groups, and iodine atoms may lead to a specific conformation.
4,5-Diiodo-2,3-dimethylanilineC₈H₉I₂N374Slightly DifferentAdjacent iodine atoms may cause ring puckering or altered group orientation, changing the overall shape.
2,4-Diiodo-3,6-dimethylanilineC₈H₉I₂N374DifferentDifferent substitution pattern changes the molecule's overall dimensions and dipole moment, affecting its interaction with the drift gas.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography is the gold-standard technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction analysis of this compound would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific crystallographic data for this compound is not available, predictions can be made based on the known structures of related compounds, such as 2,3-dimethylaniline (B142581) and other halogenated anilines. nih.govresearchgate.net The crystal structure of 2,3-dimethylaniline reveals a monoclinic system. nih.gov The introduction of two large, electron-rich iodine atoms onto the benzene ring would significantly influence the molecular packing.

It is expected that the crystal packing of this compound would be dominated by a combination of intermolecular forces. These would include N-H···I or N-H···N hydrogen bonds, as well as potential halogen bonding (I···I or I···N), which are significant directional interactions involving halogen atoms. nih.gov The planarity of the benzene ring would be maintained, but slight deviations of the amino and methyl groups from this plane due to steric hindrance are possible. The C-I bond lengths are expected to be in the range of 2.05-2.15 Å.

Table 3: Predicted Crystallographic Parameters for this compound

ParameterPredicted Value/SystemBasis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for substituted anilines. nih.govnih.gov
Space GroupP2₁/c or similarCommon for centrosymmetric packing. nih.gov
C-I Bond Length~2.10 ÅTypical for iodo-aromatic compounds. researchgate.net
C-N Bond Length~1.40 ÅBased on substituted aniline structures. nih.gov
C-C (aromatic) Bond Length~1.39 ÅStandard for benzene rings.
Dominant Intermolecular InteractionsHydrogen Bonding (N-H···I/N), Halogen BondingPresence of amino group and iodine atoms. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.com For this compound, the spectra would be complex but highly informative, with distinct bands corresponding to the vibrations of the amino group, methyl groups, the substituted benzene ring, and the carbon-iodine bonds.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show strong absorptions corresponding to the N-H stretching of the primary amine group as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.netanalyzetest.com C-H stretching vibrations from the aromatic ring and the methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. sphinxsai.com The N-H bending vibration should be visible around 1600-1650 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration for aromatic amines is expected around 1250-1340 cm⁻¹. analyzetest.com The C-I stretching vibrations are expected at lower wavenumbers, typically in the 480-610 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations, particularly the ring breathing mode, are often strong in the Raman spectrum. The symmetric C-I stretching vibrations would also be Raman active. uoa.grresearchgate.net Given the presence of iodine, resonance Raman effects might be observable with an appropriate excitation wavelength, potentially enhancing the intensity of vibrations associated with the iodinated aromatic chromophore. uoa.gr

Table 4: Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Expected Intensity
N-H Asymmetric & Symmetric Stretch3400 - 3500 (two bands)3400 - 3500Medium-Strong (IR), Weak (Raman)
Aromatic C-H Stretch3000 - 31003000 - 3100Medium (IR), Strong (Raman)
Aliphatic C-H Stretch2850 - 29602850 - 2960Medium-Strong
N-H Bend (Scissoring)1600 - 16501600 - 1650Strong (IR)
Aromatic C=C Stretch1450 - 16001450 - 1600Medium-Strong
C-N Stretch1250 - 13401250 - 1340Strong (IR)
C-I Stretch480 - 610480 - 610Strong

Computational and Theoretical Chemistry Studies on 4,6 Diiodo 2,3 Dimethylaniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 4,6-diiodo-2,3-dimethylaniline, these calculations would typically involve determining its molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, these calculations would elucidate the electron density distribution across the molecule, identifying regions that are electron-rich or electron-deficient. This information is vital for predicting how the molecule will interact with other chemical species. Key parameters that would be calculated include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity: The ability of the molecule to attract electrons.

Chemical Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution.

These parameters provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. For this compound, DFT studies could be employed to explore various potential reaction pathways, for instance, in electrophilic aromatic substitution or cross-coupling reactions where halogenated anilines are common substrates.

These studies would involve mapping the potential energy surface of a reaction, identifying the structures of transition states, and calculating the activation energies. This allows for the prediction of the most favorable reaction pathways and the determination of reaction kinetics. The insights gained from DFT calculations are invaluable for optimizing reaction conditions and designing new synthetic routes.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations would provide a detailed understanding of its conformational landscape. This involves exploring the different spatial arrangements of the atoms in the molecule that can be achieved through rotation around single bonds.

By simulating the molecule's motion over time, researchers can identify the most stable conformations and the energy barriers between them. MD simulations are also crucial for studying intermolecular interactions, such as how molecules of this compound would interact with each other in a condensed phase or with solvent molecules. This information is key to understanding the macroscopic properties of the compound, such as its solubility and crystal packing.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational chemistry provides the tools to predict various spectroscopic properties of molecules. For this compound, theoretical calculations could be used to simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

By calculating vibrational frequencies, chemical shifts, and electronic transition energies, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data. Such a comparison is invaluable for confirming the structure of a synthesized compound and for assigning the peaks in an experimental spectrum to specific molecular vibrations or electronic transitions. This correlation between theoretical and experimental data is a cornerstone of modern chemical characterization.

Synthetic Utility and Applications of 4,6 Diiodo 2,3 Dimethylaniline As an Advanced Chemical Building Block

Role in Carbon-Carbon Bond Forming Reactions

The di-iodinated nature of 4,6-Diiodo-2,3-dimethylaniline makes it a prime candidate for reactions that form new carbon-carbon bonds, a fundamental process in synthetic chemistry. The C-I bonds are relatively weak and highly susceptible to oxidative addition by transition metal catalysts, particularly palladium, initiating catalytic cycles that lead to the formation of new bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds, and aryl halides are common substrates. The this compound molecule, possessing two reactive C-I sites, can undergo mono- or di-substitution, enabling the stepwise or simultaneous introduction of new organic fragments.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron reagent, such as a boronic acid or boronate ester, catalyzed by a palladium(0) complex. It is widely used for the formation of biaryl structures. This compound can react with various arylboronic acids to yield highly substituted biaryl or terphenyl systems, which are common cores in pharmaceuticals and organic electronics. The reaction typically proceeds in the presence of a base and a phosphine (B1218219) ligand-supported palladium catalyst. The general catalytic cycle involves oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. This method allows for the introduction of vinyl groups onto the aniline (B41778) ring at the 4- and/or 6-positions. The reaction follows a Pd(0)/Pd(II) catalytic cycle and is known for its excellent stereoselectivity, typically favoring the formation of the E-isomer product. The versatility of the Heck reaction has been expanded to include a wide range of substrates and reaction conditions, including aqueous media and phosphine-free catalyst systems.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. Applying the Sonogashira coupling to this compound allows for the synthesis of aryl alkynes. These products are valuable intermediates that can be further functionalized or used in the construction of conjugated systems, natural products, and polymers.

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Iodides

Reaction Coupling Partner Catalyst (Example) Base (Example) Solvent (Example)
Suzuki-Miyaura Arylboronic Acid Pd(PPh₃)₄ K₃PO₄, K₂CO₃ Dioxane, Toluene
Heck Alkene (e.g., Styrene) Pd(OAc)₂ Et₃N DMF, Acetonitrile
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂, CuI Et₃N, Piperidine THF, DMF

Beyond the classical palladium-catalyzed C-C couplings, the structure of this compound is amenable to other important transformations.

C-H Activation: Directing group-assisted C-H activation is a powerful strategy for functionalizing otherwise inert C-H bonds. The amino group on the aniline ring can act as a directing group in transition-metal-catalyzed reactions, potentially enabling the functionalization of the C-H bond at the C5 position. Such transformations provide an atom-economical route to introduce new substituents without pre-functionalization.

Amination: While the substrate is an aniline, the C-I bonds can be converted into new C-N bonds via reactions like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling of amines with aryl halides allows for the synthesis of complex di- or poly-amines. Reacting this compound with primary or secondary amines would yield highly substituted phenylenediamine derivatives.

Borylation: The C-I bonds can be readily converted to boronate ester groups through palladium-catalyzed coupling with reagents like bis(pinacolato)diboron. This Miyaura borylation transforms the aryl iodide into a versatile organoboron compound. The resulting borylated aniline can then be used in subsequent Suzuki-Miyaura couplings, effectively acting as a synthetic equivalent for a nucleophilic aryl species. Additionally, directed C–H borylation methodologies could potentially functionalize other positions on the ring.

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Substituted anilines are fundamental precursors for the synthesis of a vast array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. The functional groups on this compound provide multiple strategic entry points for constructing fused ring systems.

The general approach involves an initial functionalization at one or both of the iodo-positions via cross-coupling, followed by a cyclization reaction involving the amino group. For instance, a Sonogashira coupling to introduce an alkyne substituent ortho to the amino group, followed by an intramolecular cyclization (e.g., Larock indole (B1671886) synthesis), could yield highly substituted indole scaffolds. Similarly, coupling with partners that introduce carbonyl or related functionalities can lead to the formation of quinolines, quinazolines, or benzodiazepines through condensation and cyclization pathways. The presence of the 2,3-dimethyl substitution pattern provides steric and electronic influence that can control the regioselectivity of these cyclization reactions.

Table 2: Examples of Heterocyclic Cores Accessible from Substituted Anilines

Heterocyclic Core General Synthetic Strategy
Indoles Coupling with alkynes followed by intramolecular cyclization.
Quinolines Condensation with β-dicarbonyl compounds (e.g., Skraup synthesis).
Carbazoles Palladium-catalyzed intramolecular C-H arylation or cyclization of biarylamines.
Benzothiazoles Copper-catalyzed reaction with a sulfur source.
Phenazines Oxidative condensation reactions.

Applications in the Development of Advanced Organic Materials

The rigid, well-defined structure of the this compound core, combined with its capacity for di-functionalization, makes it an attractive building block for advanced organic materials. These materials often require precise control over molecular architecture to achieve desired electronic, optical, or physical properties. By carefully selecting the coupling partners in reactions like Suzuki or Sonogashira, it is possible to construct extended π-conjugated systems, which are essential for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Polyanilines and their derivatives are a major class of conducting polymers with applications in batteries, sensors, and anti-static coatings. The synthesis of substituted polyanilines can lead to polymers with enhanced solubility and processability compared to the parent polyaniline.

This compound can serve as a monomer in polymerization reactions. Its two iodine atoms provide reactive handles for step-growth polymerization through repeated cross-coupling reactions. For example, polymerization via Suzuki coupling with an aryl diboronic acid would produce a fully conjugated polymer with a precisely defined repeating unit. This approach allows for fine-tuning of the polymer's electronic properties by varying the structure of the co-monomer.

Table 3: Potential Polymeric Structures Derived from this compound

Polymerization Method Co-monomer Resulting Polymer Type
Suzuki Polycondensation Arylene-bis(boronic acid) Conjugated Aromatic Polymer
Sonogashira Polycondensation Diethynylarene Poly(arylene ethynylene)
Heck Polycondensation Divinylarene Poly(arylene vinylene)

Functionalization and Derivatization for Diverse Chemical Scaffolds

The true utility of this compound lies in its capacity to act as a scaffold for generating molecular diversity. The three main functional areas—the two C-I bonds and the amino group—can be manipulated selectively.

The differential reactivity of the C-I bonds, potentially influenced by the steric hindrance of the adjacent methyl groups, might allow for selective mono-functionalization under carefully controlled conditions. This would leave the second C-I bond available for a subsequent, different transformation, leading to the creation of unsymmetrical, highly substituted aniline derivatives.

Furthermore, the amino group can be protected or derivatized (e.g., via acylation or sulfonylation) to modulate its electronic and directing effects. This temporary modification can alter the reactivity of the C-I bonds or prevent side reactions, adding another layer of synthetic control. After the desired modifications to the aromatic ring are complete, the protecting group can be removed to liberate the free amine for further reactions, such as heterocycle formation. This strategic functionalization makes this compound an exceptionally valuable platform for building complex molecules for medicinal chemistry and materials science.

Future Research Directions and Emerging Methodologies

Development of Highly Regioselective and Stereoselective Synthetic Pathways

The synthesis of polysubstituted anilines, such as 4,6-Diiodo-2,3-dimethylaniline, often presents challenges in achieving high regioselectivity, leading to mixtures of isomers that require difficult purification steps. Future research will likely focus on developing synthetic methods that can precisely control the position of iodine atoms on the 2,3-dimethylaniline (B142581) scaffold.

Current methods for the synthesis of diiodo- and triiodoanilines often rely on direct iodination of aniline (B41778) with reagents like potassium dichloroiodate, which can lead to a mixture of products . While effective for producing certain isomers, these methods may lack the fine control needed for the specific synthesis of this compound in high yield and purity.

Emerging strategies that could be adapted for this purpose include:

Directed Ortho-Metalation: The use of directing groups to guide metalation and subsequent iodination at specific positions on the aromatic ring is a promising avenue.

Transition-Metal-Free Couplings: The development of stereospecific, transition-metal-free coupling reactions, for instance between alkylboronic esters and ortho- or para-lithiated aryl hydrazines, offers a pathway to enantioenriched aniline products nih.govthieme-connect.com. Adapting such methodologies could lead to novel stereoselective syntheses involving this compound.

Multi-component Reactions: Facile methods for the synthesis of meta-substituted arylamines from acyclic precursors through three-component cyclo-condensation/aromatization reactions are being developed rsc.orgbeilstein-journals.org. Exploring similar strategies could provide novel and efficient routes to highly substituted anilines.

The table below summarizes potential synthetic strategies and their expected outcomes for achieving regioselectivity.

Synthetic StrategyPotential Outcome for this compoundKey Challenges
Directed Ortho-MetalationHigh regioselectivity for the introduction of iodo groups.Introduction and removal of the directing group.
Transition-Metal-Free CouplingAccess to chiral derivatives.Substrate scope and reaction conditions.
Multi-component ReactionsRapid assembly of the substituted aniline core.Control over the final substitution pattern.

Exploration of Novel Catalytic Systems for Halogenation and Derivatization

The development of novel catalytic systems is crucial for improving the efficiency, selectivity, and environmental footprint of halogenation and subsequent derivatization reactions of this compound.

Future research in this area is expected to focus on:

Photoredox Catalysis: Visible-light-mediated reactions have emerged as powerful tools in organic synthesis. The use of photocatalysts for halogenation offers a milder and more sustainable alternative to traditional methods mdpi.com. Exploring photocatalytic systems for the selective iodination of 2,3-dimethylaniline could provide a more controlled route to the 4,6-diiodo derivative.

Transition Metal Catalysis: While transition-metal-free methods are gaining traction, transition metal catalysis remains a cornerstone of C-H activation and functionalization. Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline derivatives have been reported, offering unconventional pathways to halogenated anilines nih.gov. Investigating similar catalytic systems for the iodination of 2,3-dimethylaniline could yield highly regioselective methods.

Enzyme Catalysis: Biocatalysis offers a green and highly selective approach to chemical synthesis. The development of halogenating enzymes (halogenases) and their application in the synthesis of aryl halides is an area of growing interest nih.gov. Engineering halogenases to specifically target the 4 and 6 positions of 2,3-dimethylaniline would represent a significant advancement in the green synthesis of this compound.

The following table outlines potential catalytic systems and their advantages.

Catalytic SystemAdvantagesPotential Application for this compound
Photoredox CatalysisMild reaction conditions, use of visible light as a renewable energy source.Regioselective iodination of 2,3-dimethylaniline.
Transition Metal CatalysisHigh efficiency and selectivity for C-H functionalization.Direct and selective C-H iodination.
Enzyme CatalysisHigh selectivity, environmentally friendly conditions.Enantioselective halogenation and derivatization.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis platforms and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of reactions and novel derivatives of this compound.

Key future developments in this area include:

Automated Synthesis Platforms: The development of fully automated small molecule synthesizers can significantly accelerate the synthesis of libraries of derivatives of this compound chemrxiv.orgmpg.dechemrxiv.org. These platforms can perform multistep syntheses, including reaction, purification, and analysis, with minimal human intervention.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large numbers of compounds for a specific property. The development of high-throughput assays for arylamine halogenation, for example, can be used to quickly identify optimal reaction conditions or novel catalysts for the synthesis of this compound nih.govresearchgate.net.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including better control over reaction parameters, enhanced safety, and easier scalability. Integrating flow chemistry with automated systems will enable the on-demand synthesis of this compound and its derivatives.

The table below summarizes the benefits of integrating these technologies.

TechnologyBenefitRelevance to this compound Research
Automated SynthesisIncreased speed and reproducibility of synthesis.Rapid generation of derivative libraries for screening.
High-Throughput ExperimentationAccelerated discovery of new reactions and catalysts.Optimization of synthesis and derivatization conditions.
Flow ChemistryImproved reaction control, safety, and scalability.Efficient and on-demand production.

Advanced In-Situ Spectroscopic Monitoring for Reaction Optimization

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates, enabling rapid optimization of reaction conditions. Future research will increasingly employ advanced in-situ spectroscopic techniques to study the synthesis and derivatization of this compound.

Promising techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR allows for the direct observation of reacting species in the solution phase, providing detailed structural information and quantitative data on reaction progress.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring changes in functional groups during a reaction and can be readily implemented in both batch and flow reactors.

Mass Spectrometry (MS): Online MS techniques can be coupled with reactors to provide real-time information on the molecular weight of reactants, intermediates, and products.

The application of these techniques will lead to a deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound, facilitating the development of more efficient and robust processes nih.govnih.govresearchgate.net.

Chemoinformatic and Machine Learning Approaches for Predictive Synthesis

The use of chemoinformatics and machine learning (ML) is poised to transform the field of chemical synthesis from a trial-and-error-based approach to a more predictive science. These computational tools can be leveraged to accelerate the discovery of new synthetic routes and to predict the properties of novel compounds.

Future applications in the context of this compound include:

Predictive Synthesis: ML models can be trained on large datasets of chemical reactions to predict the outcome of a given reaction, including the major product and yield. This can be used to identify promising synthetic routes to this compound and its derivatives before they are attempted in the lab researchgate.netbeilstein-journals.org.

Reaction Optimization: ML algorithms can be used to optimize reaction conditions by exploring a large parameter space and identifying the optimal set of conditions for a desired outcome.

Property Prediction: Chemoinformatic tools can be used to predict the physicochemical and biological properties of virtual compounds. This can be used to design derivatives of this compound with desired properties for specific applications, such as in drug discovery or materials science oup.comhitgen.comtaylorfrancis.com.

The table below highlights the potential impact of these computational approaches.

ApproachPotential ImpactApplication to this compound
Predictive SynthesisReduced number of failed experiments and accelerated discovery of new synthetic routes.In-silico design of efficient synthetic pathways.
Reaction OptimizationFaster identification of optimal reaction conditions.Optimization of yield and selectivity in synthesis and derivatization.
Property PredictionDesign of molecules with desired properties prior to synthesis.Virtual screening of derivatives for potential biological activity or material properties.

Q & A

Q. What mechanistic insights can be gained from comparing the crystal packing of dihalogenated dimethylaniline derivatives?

  • Methodological Answer : Crystal packing analysis reveals halogen-halogen interactions (Type I/II) and π-stacking absence in diiodo derivatives (vs. bromo/chloro analogs). These interactions dictate solubility and melting points. For example, diiodo compounds exhibit higher thermal stability (mp >150°C) due to van der Waals forces from iodine’s polarizability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Diiodo-2,3-dimethylaniline
Reactant of Route 2
4,6-Diiodo-2,3-dimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.